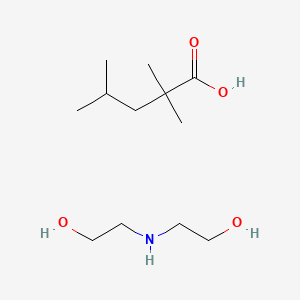

Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate

Beschreibung

EINECS 283-354-0, also known as 1,2,3,4,5,6-hexachlorocyclohexane, is a chemical compound that has been widely studied and utilized in various scientific and industrial applications. It is a chlorinated hydrocarbon with the molecular formula C6H6Cl6. This compound is known for its stability and persistence in the environment, making it a subject of interest in environmental chemistry and toxicology.

Eigenschaften

CAS-Nummer |

84604-71-7 |

|---|---|

Molekularformel |

C12H27NO4 |

Molekulargewicht |

249.35 g/mol |

IUPAC-Name |

2-(2-hydroxyethylamino)ethanol;2,2,4-trimethylpentanoic acid |

InChI |

InChI=1S/C8H16O2.C4H11NO2/c1-6(2)5-8(3,4)7(9)10;6-3-1-5-2-4-7/h6H,5H2,1-4H3,(H,9,10);5-7H,1-4H2 |

InChI-Schlüssel |

CNEPSXJECRCUSD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C)(C)C(=O)O.C(CO)NCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,2,3,4,5,6-Hexachlorcyclohexan kann durch Chlorierung von Benzol synthetisiert werden. Die Reaktion beinhaltet die Addition von Chlor zu Benzol in Gegenwart eines Katalysators wie Eisen(III)-chlorid. Die Reaktionsbedingungen umfassen typischerweise:

- Temperatur: 50-60 °C

- Druck: Atmosphärisch

- Lösungsmittel: Nicht erforderlich

Die Reaktion verläuft über eine Reihe von Zwischenschritten und führt zur Bildung von 1,2,3,4,5,6-Hexachlorcyclohexan.

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,2,3,4,5,6-Hexachlorcyclohexan folgt einem ähnlichen Verfahren wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet die kontinuierliche Chlorierung von Benzol in großen Reaktoren unter sorgfältiger Kontrolle von Temperatur und Druck, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

1,2,3,4,5,6-Hexachlorcyclohexan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Hexachlorcyclohexanon oxidiert werden.

Reduktion: Die Reduktion von 1,2,3,4,5,6-Hexachlorcyclohexan kann zur Bildung von weniger chlorierten Cyclohexanen führen.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen Chloratome durch andere Nukleophile wie Hydroxidionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.

Substitution: Nukleophile wie Natriumhydroxid oder Kaliumhydroxid werden häufig verwendet.

Hauptprodukte

Oxidation: Hexachlorcyclohexanon

Reduktion: Weniger chlorierte Cyclohexane

Substitution: Hydroxylierte Derivate von Cyclohexan

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,2,3,4,5,6-Hexachlorcyclohexan beinhaltet seine Wechselwirkung mit Zellbestandteilen. Es kann Zellmembranen stören und die Enzymaktivität beeinträchtigen, was zu toxischen Wirkungen führt. Die Verbindung kann auch oxidativen Stress induzieren, indem sie reaktive Sauerstoffspezies erzeugt, die Zellstrukturen und DNA schädigen können.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6-hexachlorocyclohexane involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to toxic effects. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,5,6-Hexachlorcyclohexan kann mit anderen chlorierten Kohlenwasserstoffen verglichen werden, wie z. B.:

1,2,3,4-Tetrachlorbenzol: Ähnlich in der Struktur, aber mit weniger Chloratomen, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

Hexachlorbenzol: Ein weiterer chlorierter Kohlenwasserstoff mit einer ähnlichen Anzahl von Chloratomen, aber einer anderen Anordnung, was zu einem unterschiedlichen chemischen Verhalten führt.

1,2,3,4,5-Pentachlorcyclohexan: Eine eng verwandte Verbindung mit einem Chloratom weniger, was sich auf ihre Stabilität und Reaktivität auswirkt.

Die Einzigartigkeit von 1,2,3,4,5,6-Hexachlorcyclohexan liegt in seinem hohen Chlorierungsgrad, der zu seiner Stabilität und Persistenz in der Umwelt beiträgt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.